molecular formula C8H14Cl2N2 B1377090 2-(1-Aminoethyl)aniline dihydrochloride CAS No. 1423032-93-2

2-(1-Aminoethyl)aniline dihydrochloride

Cat. No.: B1377090
CAS No.: 1423032-93-2
M. Wt: 209.11 g/mol
InChI Key: CYZXOUYXVLWRTQ-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)aniline dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H12N2.2ClH/c1-6(9)7-4-2-3-5-8(7)10;;/h2-6H,9-10H2,1H3;2*1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.12 g/mol . It is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • A study by Hofmann et al. (2014) demonstrated the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines in biphasic radical arylation reactions with dioxygen from air as an oxidant. This metal-free approach provides a new pathway to aminobiphenyls, highlighting the importance of the amino functionality in achieving high ortho:meta regioselectivities, applicable on a gram scale Hofmann et al., 2014.

  • Aydemir et al. (2009) synthesized N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives, revealing their application in palladium(II) catalyzed Heck and Suzuki cross-coupling reactions. This work underscores the compound's utility as a ligand in catalysis, offering a practical route to various biphenyls and stilbenes in good yields Aydemir et al., 2009.

Material Science and Corrosion Inhibition

  • Khaled et al. (2004) explored the potential of ortho-substituted anilines, including 2-(1-Aminoethyl)aniline derivatives, as copper corrosion inhibitors in acidic conditions. Their findings suggest a correlation between the structure of anilines and their inhibition efficiencies, with the compounds adhering to the Temkin adsorption isotherm, indicating their potential as corrosion inhibitors Khaled et al., 2004.

Chemical Sensors and Fluorescent Materials

  • Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, including derivatives of 2-(1-Aminoethyl)aniline, demonstrating their solid-state fluorescence due to well-defined intramolecular hydrogen bonds. This research opens avenues for utilizing such compounds in the development of fluorescent materials and turn-on-type probes for selective detection, including DNA Beppu et al., 2014.

Safety and Hazards

The safety information available indicates that 2-(1-Aminoethyl)aniline dihydrochloride is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation .

Properties

IUPAC Name

2-(1-aminoethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)7-4-2-3-5-8(7)10;;/h2-6H,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZXOUYXVLWRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-93-2
Record name 2-(1-aminoethyl)aniline dihydrochloride
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